Cas no 139975-78-3 (3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile)
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
- 1H-Imidazole-1-propanenitrile,5-bromo-2-methyl-4-nitro-
- 3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanenitrile
- 1-(2-cyanoethyl)-2-methyl-4-nitro-5-bromoimidazole
- 1H-Imidazole-1-propanenitrile,5-bromo-2-methyl-4-nitro
- AS-9133
- 139975-78-3
- FT-0613698
- DTXSID60379360
- MFCD00173665
- CS-0328788
- AKOS015912303
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- MDL: MFCD00173665
- Inchi: 1S/C7H7BrN4O2/c1-5-10-7(12(13)14)6(8)11(5)4-2-3-9/h2,4H2,1H3
- InChI Key: DFDZIMWEKUXHMN-UHFFFAOYSA-N
- SMILES: BrC1=C([N+](=O)[O-])N=C(C)N1CCC#N
Computed Properties
- Exact Mass: 257.97500
- Monoisotopic Mass: 257.97524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 87.4Ų
Experimental Properties
- Density: 1.77
- Melting Point: 152-155°C
- Boiling Point: 445.6°Cat760mmHg
- Flash Point: 223.3°C
- Refractive Index: 1.664
- PSA: 87.43000
- LogP: 2.29908
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile Security Information
- Hazardous Material transportation number:UN 3276
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26;S36/37/39
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B068215-500mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 500mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B068215-1000mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 1g |
$ 210.00 | 2022-06-07 | ||
| TRC | B068215-2500mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 2500mg |
$ 415.00 | 2022-06-07 | ||
| Apollo Scientific | OR21879-1g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 1g |
£50.00 | 2023-09-02 | ||
| Apollo Scientific | OR21879-5g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 5g |
£128.00 | 2023-09-02 | ||
| Apollo Scientific | OR21879-10g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 10g |
£224.00 | 2023-09-02 | ||
| Ambeed | A326947-10g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 95+% | 10g |
$265.0 | 2024-04-24 |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile Suppliers
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Recent Advances in the Study of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS: 139975-78-3)
The compound 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS: 139975-78-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This nitroimidazole derivative is characterized by its unique structural features, including a bromo-substituted imidazole ring and a nitrile-functionalized propyl side chain, which contribute to its diverse biological activities. Recent studies have explored its synthesis, mechanism of action, and therapeutic potential, particularly in the context of antimicrobial and anticancer research.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial properties of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile against drug-resistant bacterial strains. The compound demonstrated potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. Mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity and interferes with DNA synthesis, suggesting a dual mode of action. These findings highlight its potential as a lead compound for developing novel antibiotics to address the growing challenge of antimicrobial resistance.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, focused on the anticancer potential of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile. The compound exhibited selective cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, while showing minimal toxicity toward normal human fibroblasts. Further investigations using flow cytometry and Western blot analysis indicated that the compound induces apoptosis via the intrinsic mitochondrial pathway, characterized by caspase-3 activation and PARP cleavage. These results underscore its promise as a scaffold for designing targeted anticancer agents.
The synthesis and structural optimization of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile have also been a focus of recent research. A 2022 study in Organic & Biomolecular Chemistry described an improved synthetic route with higher yields and fewer byproducts, utilizing a one-pot reaction strategy. This advancement is expected to facilitate further pharmacological evaluations and structure-activity relationship (SAR) studies. Additionally, computational modeling and molecular docking analyses have provided insights into the compound's binding interactions with potential biological targets, such as bacterial topoisomerase II and human Bcl-2 proteins.
Despite these promising findings, challenges remain in the development of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further medicinal chemistry optimization. Ongoing research aims to explore derivatives with enhanced pharmacokinetic properties and reduced toxicity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS: 139975-78-3) represents a versatile and pharmacologically active compound with significant potential in both antimicrobial and anticancer drug development. Continued research into its mechanisms, synthetic pathways, and therapeutic applications will be crucial for unlocking its full potential in the field of chemical biology and medicine.
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